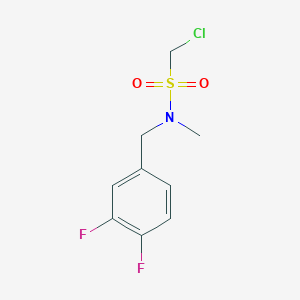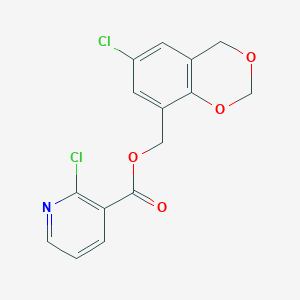
1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene is an aromatic compound with the molecular formula C7H2BrClFNO It is a halogenated benzene derivative with a unique combination of bromine, chlorine, fluorine, and isocyanate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene can be synthesized through a multi-step process involving the introduction of halogen and isocyanate groups onto a benzene ring. One common method involves the following steps:
Halogenation: Starting with a benzene derivative, bromine, chlorine, and fluorine atoms are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and isocyanation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Isocyanate Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.
Isocyanate Reactions: Amines (e.g., aniline) or alcohols (e.g., methanol) are used under ambient conditions.
Major Products Formed
Substitution Products: Various substituted benzene derivatives.
Coupling Products: Biaryl compounds.
Isocyanate Reaction Products: Ureas and carbamates.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Material Science: Used in the development of advanced materials, including polymers and coatings.
Medicinal Chemistry:
Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene involves its reactivity with nucleophiles and electrophiles. The halogen atoms and isocyanate group provide multiple sites for chemical reactions, allowing it to interact with various molecular targets. For example, the isocyanate group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-Bromo-4-chloro-3-fluoro-2-isocyanatobenzene is unique due to the combination of bromine, chlorine, fluorine, and isocyanate groups on a single benzene ring
Eigenschaften
Molekularformel |
C7H2BrClFNO |
|---|---|
Molekulargewicht |
250.45 g/mol |
IUPAC-Name |
1-bromo-4-chloro-3-fluoro-2-isocyanatobenzene |
InChI |
InChI=1S/C7H2BrClFNO/c8-4-1-2-5(9)6(10)7(4)11-3-12/h1-2H |
InChI-Schlüssel |
PHCIZCOYXXVERW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)F)N=C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



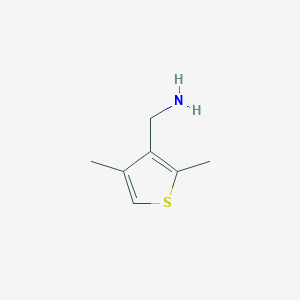
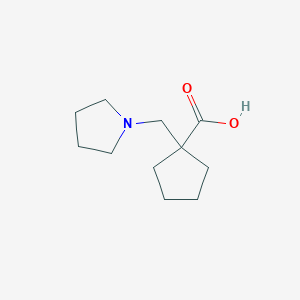
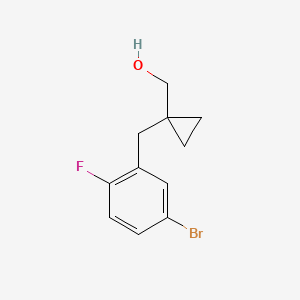
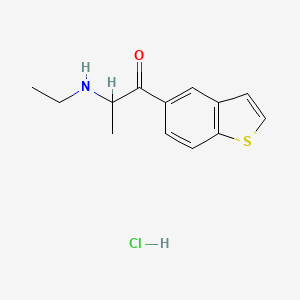
![{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride](/img/structure/B13581427.png)

![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazol-2(5H)-one](/img/structure/B13581438.png)
![N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide](/img/structure/B13581441.png)

![1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)
![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/structure/B13581469.png)
